molecular formula C18H22FN3O5S B2507398 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine CAS No. 869075-45-6

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine

Cat. No.: B2507398
CAS No.: 869075-45-6
M. Wt: 411.45
InChI Key: DLOUHNMEMCASRG-UHFFFAOYSA-N
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Description

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both methoxy and fluoro functional groups, making it a subject of interest for chemists and researchers.

Scientific Research Applications

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.

Preparation Methods

The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the reaction of 3,4-dimethoxyphenethylamine with suitable reagents to introduce the guanidine group. This is followed by the sulfonylation of the resulting intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions, using reagents such as sodium methoxide or potassium fluoride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of methoxy and fluoro groups can influence its binding affinity and specificity, leading to distinct biological effects.

Comparison with Similar Compounds

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine can be compared with other similar compounds, such as:

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the 3,4-dimethoxyphenethyl group but lacks the sulfonyl and fluoro groups, resulting in different chemical and biological properties.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: This compound has additional methoxy groups, which can affect its reactivity and interactions.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide: This compound contains an acrylamide group, leading to different applications and reactivity.

The uniqueness of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-4-methoxyphenyl)sulfonylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O5S/c1-25-15-7-5-13(11-14(15)19)28(23,24)22-18(20)21-9-8-12-4-6-16(26-2)17(10-12)27-3/h4-7,10-11H,8-9H2,1-3H3,(H3,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOUHNMEMCASRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC(=C(C=C2)OC)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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